molecular formula C19H18F3NO4 B2877134 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate CAS No. 1794854-54-8

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate

Cat. No. B2877134
CAS RN: 1794854-54-8
M. Wt: 381.351
InChI Key: XFQIVGSEKQAZQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a trifluoromethyl group, a phenyl group, a carbamoyl group, and an ethoxybenzoate group . These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl, carbamoyl, and ethoxybenzoate groups. For example, the trifluoromethyl group can participate in various reactions such as nucleophilic substitution and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with a variety of electrophiles, including alkyl halides, acyl halides, and epoxides.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies. This compound has also been shown to be metabolized rapidly in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions and is relatively easy to handle. However, this compound can be expensive and difficult to obtain in large quantities. It also has limited solubility in common organic solvents, which can limit its use in certain reactions.

Future Directions

There are many potential future directions for the use of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate in scientific research. One area of interest is the development of new synthetic methods using this compound as a key reagent. Another area of interest is the use of this compound in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. Additionally, this compound could be used in the development of new pharmaceuticals and agrochemicals with improved properties and reduced toxicity.

Synthesis Methods

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate involves the reaction of 4-ethoxybenzoic acid with 2-(trifluoromethyl)benzylamine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with methyl chloroformate to yield this compound.

Scientific Research Applications

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a building block for the synthesis of novel materials, such as polymers and dendrimers.

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, compounds containing a trifluoromethyl group can be potentially hazardous due to the high reactivity of the trifluoromethyl group .

properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-2-26-15-9-7-13(8-10-15)18(25)27-12-17(24)23-11-14-5-3-4-6-16(14)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQIVGSEKQAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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